molecular formula C12H17BrN2O B12116925 1-(3-Bromo-4-methoxybenzyl)piperazine

1-(3-Bromo-4-methoxybenzyl)piperazine

Cat. No.: B12116925
M. Wt: 285.18 g/mol
InChI Key: MBFPYGGRESPQCT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety, which is further linked to a piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromo-4-methoxybenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the benzyl ring.

    Piperazine Coupling: The final step involves coupling the brominated and methoxylated benzyl group with piperazine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-Bromo-4-methoxybenzyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methoxybenzyl)piperazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(3-Bromobenzyl)piperazine:

    1-(4-Bromo-3-methoxybenzyl)piperazine: Similar structure but with different positioning of the bromine and methoxy groups, leading to variations in its chemical behavior.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

MBFPYGGRESPQCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)Br

Origin of Product

United States

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